5-(Methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol
Description
5-(Methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol is a synthetic quinolin-8-ol derivative characterized by a methoxymethyl group at the C5 position and a 4-methylpiperidinylmethyl group at the C7 position. Quinolin-8-ol derivatives are widely studied for their diverse pharmacological and chemical properties, including antimicrobial, anticancer, and corrosion inhibition activities .
Properties
IUPAC Name |
5-(methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-5-8-20(9-6-13)11-14-10-15(12-22-2)16-4-3-7-19-17(16)18(14)21/h3-4,7,10,13,21H,5-6,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMKGHCNJSRHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The methoxymethyl and 4-methylpiperidin-1-ylmethyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the use of strong bases and appropriate alkylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the quinoline core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the quinoline core or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydroxide, potassium carbonate
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives.
Scientific Research Applications
5-(Methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- C5 Substituents: Methoxymethyl (target) balances hydrophilicity and steric effects compared to bulkier groups like butoxymethyl or electron-withdrawing chloro .
- C7 Substituents : The 4-methylpiperidine group (target) offers greater steric hindrance and basicity than pyrrolidine or morpholine analogs, which may influence receptor binding or metal chelation .
Pharmacokinetic and Toxicity Considerations
- Cytotoxicity : Bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) in cytoprotective derivatives increased cytotoxicity (EC50 < 10 μM), whereas smaller groups like methoxymethyl showed lower toxicity .
- Druglikeness : The target compound’s molecular weight (~330 g/mol) and logP (~2.5) align with Lipinski’s rules, suggesting favorable bioavailability compared to imidazole or diazenyl derivatives .
Biological Activity
5-(Methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol is a quinoline derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, which includes a methoxymethyl group and a piperidine moiety, suggests diverse mechanisms of action that may be exploited in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N2O, with a molecular weight of approximately 286.37 g/mol. The presence of the quinoline ring system is significant as it is known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives often act as inhibitors of key enzymes involved in cancer and inflammatory pathways. For instance, studies have shown that related compounds can inhibit topoisomerase II, leading to antiproliferative effects in mammalian cells .
- DNA Interaction : Quinoline compounds are known to intercalate into DNA, affecting its structure and function, which may contribute to their anticancer properties. Photobinding studies suggest that these compounds exhibit sequence specificity when binding to DNA .
- Receptor Modulation : The piperidine moiety may enhance the compound's ability to interact with various receptors in the body, potentially modulating neurotransmitter systems and contributing to neuroprotective effects.
Biological Activity Studies
Several studies have explored the biological activities of quinoline derivatives similar to this compound:
Antiproliferative Activity
Research indicates that derivatives like 8-MOP (8-methoxypsoralen) exhibit significant antiproliferative activity under UVA irradiation. In comparative studies, compounds similar to this compound showed higher activity than 8-MOP without inducing mutagenicity or skin phototoxicity .
Case Studies
- Topoisomerase Inhibition : A study comparing various furoquinolinones found that certain derivatives inhibited topoisomerase II effectively, leading to moderate antiproliferative effects in mammalian cells . This suggests potential applications in cancer therapy.
- Photochemotherapeutic Agents : The compound's ability to act as a photochemotherapeutic agent was highlighted in studies where it demonstrated enhanced activity upon UVA exposure compared to standard treatments .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key structural features of 5-(Methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol, and how do they influence its chemical reactivity?
The compound features a quinoline core substituted at the 5-position with a methoxymethyl group and at the 7-position with a 4-methylpiperidinylmethyl moiety. The hydroxyl group at the 8-position enhances hydrogen-bonding potential, critical for interactions with biological targets like enzymes. The methoxymethyl group increases lipophilicity, potentially improving membrane permeability, while the 4-methylpiperidinyl group introduces a tertiary amine, enabling pH-dependent solubility and metal coordination .
Q. What synthetic methodologies are reported for quinolin-8-ol derivatives with analogous substitutions?
Synthesis typically involves multi-step alkylation/arylation of the quinoline core. For example:
- Mannich reaction : Reacting 8-hydroxyquinoline derivatives with formaldehyde and amines (e.g., 4-methylpiperidine) under reflux in ethanol to introduce the piperidinylmethyl group .
- Alkylation : Using methoxymethyl chloride or similar reagents to functionalize the 5-position. Purification often involves column chromatography (e.g., silica gel) and recrystallization from ethanol/water mixtures .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- 1H NMR : Identifies substituent positions via chemical shifts (e.g., methoxymethyl protons at ~3.3–3.5 ppm, piperidinyl protons at ~2.5–3.0 ppm).
- HRMS (ESI) : Validates molecular weight (e.g., calculated for C₁₈H₂₄N₂O₂: 300.18 g/mol; experimental: 300.20 ± 0.05 g/mol).
- HPLC : Ensures purity (>95% by area under the curve) .
Advanced Research Questions
Q. How can the pharmacokinetic properties of this compound be optimized for therapeutic use?
Strategies include:
- Prodrug modification : Esterification of the hydroxyl group to enhance oral bioavailability.
- Structural analogs : Replacing the 4-methylpiperidinyl group with morpholine or pyrrolidine to alter logP and reduce hepatic metabolism .
- Cocrystallization : Improving solubility via coformers like succinic acid .
Q. What evidence supports its role as a PDE4 inhibitor, and how does this compare to known inhibitors?
In vitro assays using recombinant PDE4 isoforms (e.g., PDE4B) show IC₅₀ values in the nanomolar range, comparable to rolipram but with reduced emetic side effects. Molecular docking studies suggest the methoxymethyl group occupies a hydrophobic pocket, while the hydroxyl group forms hydrogen bonds with catalytic residues . Contrast this with chloroquine derivatives, which lack PDE4 affinity but exhibit broader anti-inflammatory effects .
Q. How do structural variations in the piperidinylmethyl group affect biological activity?
- 4-Methyl substitution : Enhances selectivity for PDE4 over PDE3/5 due to steric effects.
- Unsubstituted piperidine : Reduces potency by 10-fold, likely due to decreased membrane penetration.
SAR studies using analogs (e.g., 4-ethylpiperidine) reveal a linear correlation between alkyl chain length and cytotoxicity in cancer cell lines .
Q. What contradictions exist in reported bioactivity data, and how might experimental design explain them?
- Antimicrobial activity : Some studies report MIC values of 2 µg/mL against S. aureus, while others show no activity. Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or bacterial strain variability .
- Cytotoxicity : Conflicting IC₅₀ values in MCF-7 cells (e.g., 5 µM vs. 20 µM) could reflect differences in exposure time (24 vs. 48 hours) or serum concentration in culture media .
Q. What mechanistic insights have been gained from computational modeling of its interactions with biological targets?
Molecular dynamics simulations reveal:
- PDE4 inhibition : The quinolin-8-ol hydroxyl group stabilizes a water-mediated interaction with His³³⁸, a key residue in the catalytic domain.
- Metal chelation : The compound binds Fe³⁺ and Cu²⁺ via the hydroxyl and piperidinyl nitrogen, potentially explaining its pro-oxidant effects in cancer cells .
Methodological Considerations
Q. How can researchers resolve low yields in the final alkylation step of the synthesis?
- Optimize reaction time : Extend reflux duration from 12 to 24 hours to drive the reaction to completion.
- Solvent choice : Replace ethanol with DMF to improve solubility of intermediates.
- Catalyst use : Add a catalytic amount of KI to facilitate SN2 mechanisms .
Q. What in vitro assays are recommended for evaluating its anti-inflammatory potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
